2-Methoxy-5-nitrobenzaldehyde

CAS No.: 25016-02-8

Cat. No.: VC3705760

Molecular Formula: C8H7NO4

Molecular Weight: 181.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25016-02-8 |

|---|---|

| Molecular Formula | C8H7NO4 |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 2-methoxy-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C8H7NO4/c1-13-8-3-2-7(9(11)12)4-6(8)5-10/h2-5H,1H3 |

| Standard InChI Key | YWVSKFXYEWMHEO-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

| Canonical SMILES | COC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Introduction

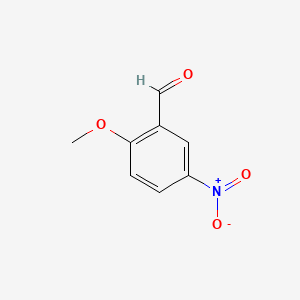

Chemical Identity and Structure

2-Methoxy-5-nitrobenzaldehyde is an organic compound characterized by its aromatic structure with multiple functional groups. The benzaldehyde framework contains a methoxy group (-OCH3) at position 2 and a nitro group (-NO2) at position 5, creating a molecule with distinctive reactivity patterns .

Identification Parameters

The compound is unambiguously identified through several standardized parameters:

| Parameter | Value |

|---|---|

| CAS Number | 25016-02-8 |

| Molecular Formula | C₈H₇NO₄ |

| Molecular Weight | 181.15 g/mol |

| IUPAC Name | 2-Methoxy-5-nitrobenzaldehyde |

| InChI Key | YWVSKFXYEWMHEO-UHFFFAOYSA-N |

The compound is known by several synonyms in scientific and commercial literature, including Benzaldehyde, 2-methoxy-5-nitro-; o-Anisaldehyde, 5-nitro-; 3-Nitro-6-methoxybenzaldehyde; and 5-Nitro-2-methoxybenzaldehyde .

Structural Characteristics

The molecular structure features three key functional groups that determine its chemical behavior:

-

Aldehyde group (-CHO): Located at position 1, providing reactivity for condensation reactions

-

Methoxy group (-OCH3): At position 2, creating an electron-donating effect

-

Nitro group (-NO2): At position 5, functioning as an electron-withdrawing group

The interplay between these electronic effects gives the compound its distinctive reactivity profile and makes it valuable for organic synthesis applications .

Physical Properties

2-Methoxy-5-nitrobenzaldehyde exists as a solid at standard temperature and pressure, typically appearing as a yellow to brown crystalline substance . Its physical characteristics make it suitable for various laboratory applications and synthetic processes.

Key Physical Parameters

Solubility Profile

Chemical Reactivity

The reactivity of 2-Methoxy-5-nitrobenzaldehyde is primarily determined by its three functional groups, each contributing distinct reaction pathways.

Aldehyde Reactions

The aldehyde group readily participates in various organic transformations:

-

Oxidation reactions: Conversion to carboxylic acids

-

Reduction reactions: Formation of primary alcohols

-

Condensation reactions: With amines, hydrazines, and other nucleophiles

-

Aldol reactions: Self-condensation or reactions with other carbonyl compounds

Influence of Substituents

The methoxy and nitro groups significantly influence the reactivity of the benzaldehyde core:

-

The methoxy group (-OCH3) at position 2:

-

Acts as an electron-donating group

-

Activates the aromatic ring toward electrophilic substitution

-

Provides steric effects that may influence reaction pathways

-

-

The nitro group (-NO2) at position 5:

The opposing electronic effects of these substituents create a regioselective reaction environment that can be exploited in targeted synthetic applications.

Synthesis Methods

Several approaches have been documented for the synthesis of 2-Methoxy-5-nitrobenzaldehyde, with the most common method involving the methylation of 2-hydroxy-5-nitrobenzaldehyde.

Methylation of Hydroxybenzaldehyde

A typical synthesis procedure involves:

-

Starting with 2-hydroxy-5-nitrobenzaldehyde

-

Methylation using methyl iodide and potassium carbonate in DMF

-

Room temperature reaction for 12 hours

-

Precipitation by pouring into ice

A scaled-up industrial procedure reported uses:

-

2-hydroxy-5-nitrobenzaldehyde (1.6 kg)

-

DMF (8.0 L)

-

Potassium carbonate (2.6 kg)

-

Methyl iodide (1.5 kg)

-

Reaction temperature of 40-50°C

-

HPLC monitoring until completion

-

Water addition (16 L) followed by filtration and drying

Alternative Synthetic Routes

Alternative methods may include:

-

Direct nitration of 2-methoxybenzaldehyde

-

Oxidation of 2-methoxy-5-nitrotoluene

-

Formylation of 1-methoxy-4-nitrobenzene

These methods offer different advantages depending on starting material availability and specific reaction conditions required .

Applications in Research and Industry

2-Methoxy-5-nitrobenzaldehyde serves as a versatile building block with numerous applications across different fields.

Pharmaceutical Intermediates

The compound is particularly valuable in pharmaceutical synthesis as a precursor for various drug candidates. Its multiple functional groups allow for selective transformations leading to complex molecular architectures . It has been utilized in the synthesis of compounds with potential:

-

Anti-inflammatory properties

-

Antimicrobial activity

-

Anticancer applications

-

Central nervous system modulation

Agrochemical Development

In agrochemical research, 2-Methoxy-5-nitrobenzaldehyde serves as an intermediate for developing compounds with pesticidal, herbicidal, or plant growth regulatory properties .

Research Applications

Beyond commercial applications, the compound is frequently employed in academic research as:

-

A model substrate for studying reaction mechanisms

-

A building block for heterocyclic synthesis

-

A precursor for materials science applications

-

A probe for investigating structure-activity relationships in medicinal chemistry

| Supplier | Quantity | Price | Currency |

|---|---|---|---|

| CymitQuimica | 5g | 47.00 | EUR |

| CymitQuimica | 25g | 142.00 | EUR |

| CymitQuimica (IN-DA002Q6C) | 250mg | 30.00 | EUR |

| CymitQuimica (IN-DA002Q6C) | 1g | 27.00 | EUR |

| CymitQuimica (IN-DA002Q6C) | 5g | 62.00 | EUR |

| CymitQuimica (IN-DA002Q6C) | 10g | 75.00 | EUR |

| CymitQuimica (IN-DA002Q6C) | 25g | 122.00 | EUR |

| CymitQuimica (54-OR400049) | 1g | 36.00 | EUR |

| CymitQuimica (54-OR400049) | 5g | 51.00 | EUR |

| CymitQuimica (54-OR400049) | 25g | 220.00 | EUR |

| CymitQuimica (54-OR400049) | 100g | 794.00 | EUR |

| ChemUniverse | 100mg | 34.00 | USD |

| ChemUniverse | 250mg | 41.00 | USD |

| ChemUniverse | 1g | 53.00 | USD |

The pricing reflects the compound's relative complexity and specialized applications, with bulk pricing offering economies of scale for larger-quantity users .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume